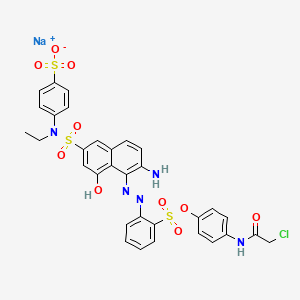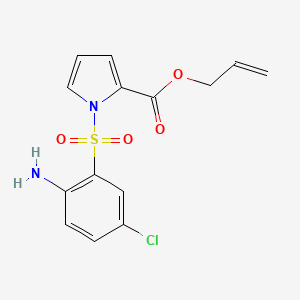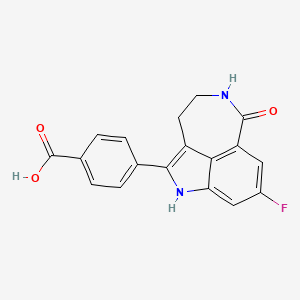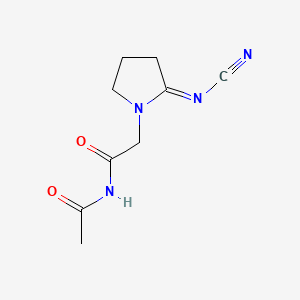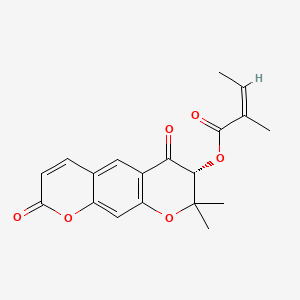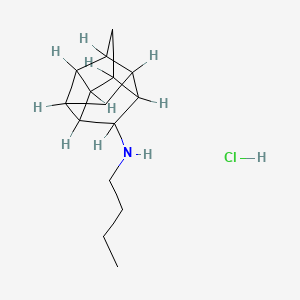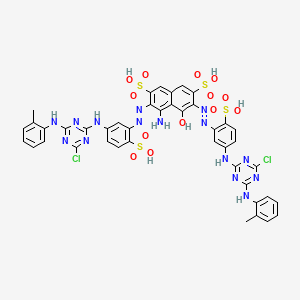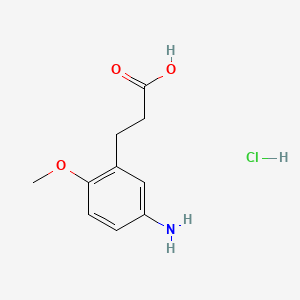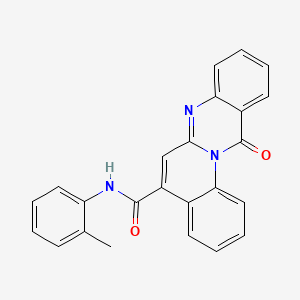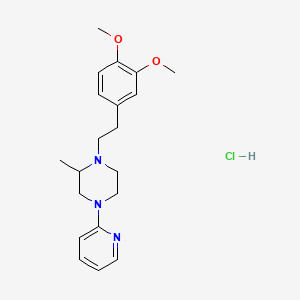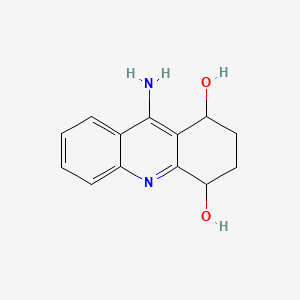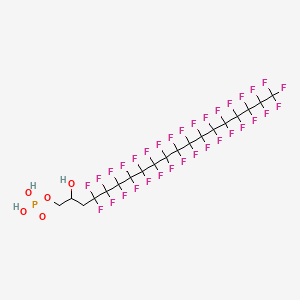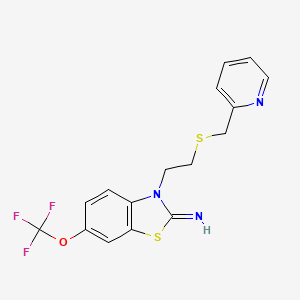![molecular formula C38H60N2O12 B12740697 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid CAS No. 104450-36-4](/img/structure/B12740697.png)
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone; oxalic acid is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a tert-butylamino group, a hydroxypropoxy group, and an ethoxymethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The process may involve:
Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with an appropriate precursor.
Attachment of the hydroxypropoxy group: This is achieved through a nucleophilic substitution reaction.
Introduction of the ethoxymethyl group: This step involves the use of ethyl iodide or a similar reagent.
Final assembly: The intermediate compounds are then combined under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
- 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol
- 1-[4-(butylamino)phenyl]ethanone
Uniqueness
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
104450-36-4 |
|---|---|
Formule moléculaire |
C38H60N2O12 |
Poids moléculaire |
736.9 g/mol |
Nom IUPAC |
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid |
InChI |
InChI=1S/2C18H29NO4.C2H2O4/c2*1-6-22-11-15-9-14(13(2)20)7-8-17(15)23-12-16(21)10-19-18(3,4)5;3-1(4)2(5)6/h2*7-9,16,19,21H,6,10-12H2,1-5H3;(H,3,4)(H,5,6) |
Clé InChI |
CWJSAYPYOAWYSQ-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.CCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


